1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene
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Overview
Description
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2ClF5S It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group onto a difluorobenzene derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1-chloro-2,3-difluorobenzene is reacted with a trifluoromethylthiolating agent under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid for nitration or sulfonation reactions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example:
Nucleophilic Substitution: Products with different substituents replacing the chlorine atom.
Electrophilic Aromatic Substitution: Products with new groups attached to the aromatic ring.
Oxidation and Reduction: Products with modified trifluoromethylthio groups.
Scientific Research Applications
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and addition reactions. The trifluoromethylthio group can influence the reactivity and stability of the compound, making it a valuable moiety in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,3-difluorobenzene: Lacks the trifluoromethylthio group, making it less reactive in certain reactions.
1-Chloro-2,3,4,5-tetrafluorobenzene: Contains more fluorine atoms, which can affect its reactivity and properties.
1-Bromo-2,3-difluoro-6-(trifluoromethylthio)benzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties
Biological Activity
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene, with the molecular formula C7H2ClF5S, is a fluorinated aromatic compound that has garnered attention due to its unique electronic properties and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound features:
- Chlorine and fluorine substituents : These electronegative groups significantly influence the compound's reactivity.
- Trifluoromethylthio group : This group enhances electron-withdrawing characteristics, potentially affecting interactions with biological targets.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several areas of interest:
Antimicrobial Activity
Some studies indicate that fluorinated compounds can exhibit antimicrobial properties. The presence of the trifluoromethylthio group may enhance this activity through increased lipophilicity and membrane penetration.
Antitumor Potential
Fluorinated aromatic compounds have been explored for their antitumor effects. Similar compounds with structural similarities have shown significant inhibitory effects against various cancer cell lines. The electronic properties imparted by the fluorine atoms could enhance binding affinity to specific biological targets involved in tumor growth.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes due to its structural characteristics. For instance, fluorinated compounds often exhibit enhanced interactions with enzymes due to their ability to mimic substrates or transition states.
Case Studies
While specific case studies on this compound are scarce, related compounds provide insights into its potential biological activities:
- Antitumor Studies : Research on structurally similar fluorinated benzene derivatives has shown promising results in inhibiting cancer cell proliferation. For example, certain pyrazole derivatives have demonstrated significant cytotoxicity against breast cancer cell lines when combined with conventional chemotherapeutics like doxorubicin .
- Antimicrobial Research : A study on pyrazole derivatives indicated notable antifungal activity, suggesting that similar substitutions in this compound could yield beneficial antimicrobial properties .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Molecular Formula | Notable Activity |
---|---|---|
1-Chloro-4-nitro-2-(trifluoromethylthio)benzene | C7H3ClF3NO2S | Antimicrobial |
1-Chloro-2-iodo-4-(trifluoromethyl)benzene | C7H3ClF3I | Antitumor |
1-Chloro-2,4-bis(trifluoromethyl)benzene | C8H3ClF6 | Enzyme inhibition |
Properties
Molecular Formula |
C7H2ClF5S |
---|---|
Molecular Weight |
248.60 g/mol |
IUPAC Name |
3-chloro-1,2-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2ClF5S/c8-5-4(14-7(11,12)13)2-1-3(9)6(5)10/h1-2H |
InChI Key |
ONLBNUKMZGAVLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)Cl)SC(F)(F)F |
Origin of Product |
United States |
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